molecular formula C18H14BrN5OS B2691036 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide CAS No. 1359478-21-9

2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide

Número de catálogo: B2691036
Número CAS: 1359478-21-9
Peso molecular: 428.31
Clave InChI: ANLSICPQRWBGRT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C18H14BrN5OS and its molecular weight is 428.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide represents a novel addition to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. This class has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The biological activity of this specific compound is of particular interest in the context of its potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of the compound typically involves a multi-step process starting from [1,2,4]triazolo[4,3-a]quinoxaline intermediates. The key steps include:

  • Formation of Triazole Derivative : The initial reaction involves hydrazine derivatives and triethyl orthoformate to form the triazole framework.
  • Substitution Reactions : Subsequent reactions involve bromination and coupling reactions to introduce the 4-bromophenyl group and thioether functionalities.

The final product is characterized using various spectroscopic techniques including IR, NMR, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. For instance:

  • Cytotoxicity Assays : The compound has shown significant cytotoxic effects against various cancer cell lines. In a study involving melanoma cell lines (A375), the compound demonstrated an EC50 value in the micromolar range (e.g., 365 nM for related compounds) .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, compounds with similar structures have been shown to increase pro-apoptotic markers (Bax) while decreasing anti-apoptotic markers (Bcl-2), leading to a favorable Bax/Bcl-2 ratio that promotes cell death .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Screening for Antimicrobial Efficacy : Compounds within this class have exhibited significant antimicrobial activity against a range of pathogens. For example, derivatives were tested for minimum inhibitory concentrations (MIC) and showed promising results against both gram-positive and gram-negative bacteria .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity associated with triazoloquinoxaline derivatives:

  • Pharmacological Evaluation : In studies using metrazol-induced convulsion models, certain derivatives demonstrated notable anticonvulsant effects compared to standard treatments . This suggests potential applications in epilepsy management.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituent Effects : Variations in substituents on the quinoxaline scaffold significantly influence biological activity. For instance, different amine groups have been shown to affect cytotoxicity levels; larger or bulkier groups generally reduce activity due to steric hindrance .

Data Tables

Activity Type Cell Line/Pathogen IC50/EC50 Values Reference
AnticancerA375 (Melanoma)365 nM
AntimicrobialVarious BacteriaMIC values vary
AnticonvulsantMetrazol modelNot specified

Case Studies

Several studies have documented the efficacy of similar compounds:

  • Study on VEGFR Inhibition : A related compound exhibited potent anti-VEGFR activity with an IC50 of 3.4 nM against HepG2 cell lines, highlighting its potential in cancer therapy through angiogenesis inhibition .
  • Anticonvulsant Evaluation : In a systematic evaluation of triazoloquinoxaline derivatives for anticonvulsant properties, specific compounds showed superior efficacy compared to traditional drugs like phenobarbital .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have identified derivatives of the triazoloquinoxaline framework as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. A specific derivative demonstrated potent anti-proliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, indicating its potential as an anticancer agent. The compound's mechanism involves the inhibition of VEGFR-2 tyrosine kinase activity, which is vital for tumor growth and metastasis .

Anticonvulsant Properties

Another significant application of derivatives from this chemical family is their anticonvulsant activity. In a study evaluating various triazoloquinoxaline derivatives, certain compounds exhibited promising results in reducing seizure activity in animal models. The efficacy was assessed using the metrazol-induced convulsion model, where selected compounds showed superior performance compared to standard anticonvulsants .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it can enhance the effectiveness of established antibiotics against various pathogens. For instance, certain derivatives displayed synergistic effects when combined with ciprofloxacin and ketoconazole, suggesting a potential role in overcoming antibiotic resistance .

Receptor Binding Affinity

Research has indicated that compounds similar to 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide exhibit high binding affinity to adenosine receptors (A1 and A2). This characteristic makes them candidates for treating conditions like depression and fatigue by modulating neurotransmitter systems .

Synthesis and Structural Variations

The synthesis of this compound involves several steps, typically starting from quinoxaline precursors and incorporating triazole moieties through substitution reactions. Variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Model Results Reference
AnticancerMCF-7, HepG2Potent VEGFR-2 inhibition
AnticonvulsantMetrazol-induced modelSignificant reduction in seizure activity
AntimicrobialVarious pathogensSynergistic effects with antibiotics
Receptor BindingA1 and A2 receptorsHigh binding affinity

Propiedades

IUPAC Name

N-(4-bromophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5OS/c1-11-22-23-17-18(21-14-4-2-3-5-15(14)24(11)17)26-10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLSICPQRWBGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.